molecular formula C13H17N3O2 B3022204 1-(2-methoxyethyl)-5-(3-methoxyphenyl)-1H-imidazol-2-amine CAS No. 1083274-12-7

1-(2-methoxyethyl)-5-(3-methoxyphenyl)-1H-imidazol-2-amine

Cat. No.: B3022204
CAS No.: 1083274-12-7
M. Wt: 247.29 g/mol
InChI Key: XGXPZVVXNQUALU-UHFFFAOYSA-N
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Description

1-(2-methoxyethyl)-5-(3-methoxyphenyl)-1H-imidazol-2-amine is a useful research compound. Its molecular formula is C13H17N3O2 and its molecular weight is 247.29 g/mol. The purity is usually 95%.
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Scientific Research Applications

Crystal Structure and Surface Analysis

  • The crystal structure and Hirshfeld surface analysis of related imidazo[1,2-a]pyridine derivatives were studied. These studies are crucial for understanding the molecular geometry and intermolecular interactions of similar compounds (Dhanalakshmi et al., 2018).

Corrosion Inhibition

  • Research on imidazole derivatives, including those with methoxy groups, has shown their potential as corrosion inhibitors for metals. These compounds were found to be effective in preventing corrosion in acidic solutions, a property that can be leveraged in various industrial applications (Prashanth et al., 2021).

Synthesis and Rearrangements

  • Studies have shown the synthesis and rearrangements of similar imidazole derivatives, highlighting the versatility of these compounds in forming various molecular structures. This research is significant in the field of synthetic chemistry (Khalafy et al., 2002).

Chemosensor Development

  • Imidazole derivatives have been used in the development of chemosensors. For instance, a study on an imidazole derivative with a nitro group showed its potential as a colorimetric sensor for amines (Afandi et al., 2020).

Biological Studies

  • Imidazole rings are known for their biological and pharmaceutical importance. Research on 1H-phenanthro[9,10-d]imidazole derivatives demonstrated their potential in antimicrobial and anticancer activities (Ramanathan, 2017).

Synthesis Techniques

  • The one-pot synthesis of related imidazole derivatives has been described, showcasing efficient methods in creating these compounds for various uses, including pharmacokinetics and metabolism studies (Odasso & Toja, 1983).

Drug Design

  • Imidazol-2-amines and related compounds are considered important in drug design due to their pharmacophoric properties. They are used as templates for creating new drugs with potential therapeutic benefits (Ostrovskyi et al., 2011).

Properties

IUPAC Name

1-(2-methoxyethyl)-5-(3-methoxyphenyl)imidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2/c1-17-7-6-16-12(9-15-13(16)14)10-4-3-5-11(8-10)18-2/h3-5,8-9H,6-7H2,1-2H3,(H2,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGXPZVVXNQUALU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=CN=C1N)C2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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